molecular formula C9H14O4 B14719243 Acetic acid;3-(furan-2-yl)propan-1-ol CAS No. 13777-75-8

Acetic acid;3-(furan-2-yl)propan-1-ol

Cat. No.: B14719243
CAS No.: 13777-75-8
M. Wt: 186.20 g/mol
InChI Key: PCUTYHJPXDKSIG-UHFFFAOYSA-N
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Description

The compound "Acetic acid;3-(furan-2-yl)propan-1-ol" combines acetic acid (CH₃COOH) with 3-(furan-2-yl)propan-1-ol (C₇H₁₀O₂), a secondary alcohol featuring a furan heterocycle. Structurally, 3-(furan-2-yl)propan-1-ol consists of a three-carbon chain with a hydroxyl group (-OH) at the terminal position and a furan ring (a five-membered aromatic ring with one oxygen atom) at the second carbon (Figure 1). Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.16 g/mol .

Properties

CAS No.

13777-75-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

acetic acid;3-(furan-2-yl)propan-1-ol

InChI

InChI=1S/C7H10O2.C2H4O2/c8-5-1-3-7-4-2-6-9-7;1-2(3)4/h2,4,6,8H,1,3,5H2;1H3,(H,3,4)

InChI Key

PCUTYHJPXDKSIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=COC(=C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Furan-2-yl)propan-1-ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity References
3-(Furan-2-yl)propan-1-ol C₇H₁₀O₂ 126.16 Hydroxyl, Furan PNA synthesis, cross-linking [1, 13]
3-Phenylpropan-1-ol C₉H₁₂O 136.19 Hydroxyl, Phenyl Fragrance industry, metabolic studies [3]
2-(Furan-2-yl)propan-1-ol C₇H₁₀O₂ 126.16 Hydroxyl, Furan (C2) Catalytic methylation substrates [4]
1-(Furan-2-yl)propan-1-ol C₇H₁₀O₂ 126.16 Hydroxyl, Furan (C1) NMR-studied isomer for stereochemical analysis [5]
2-(Aminomethyl)-3-(furan-2-yl)propan-1-ol C₈H₁₃NO₂ 155.20 Hydroxyl, Furan, Aminomethyl Enzyme inhibition screening [10]
(S)-2-Amino-3-phenylpropan-1-ol C₉H₁₃NO 151.21 Hydroxyl, Amino, Phenyl Chiral synthesis of pharmaceuticals [18]
3-(Furan-2-yl)propenoic acid C₇H₆O₃ 138.12 Carboxylic acid, Furan Aldol reaction product, polymer precursor [7]

Comparative Analysis

(a) Structural Variations and Reactivity

  • Positional Isomerism : The hydroxyl group's position significantly impacts reactivity. For example, 3-(furan-2-yl)propan-1-ol (terminal -OH) is more prone to oxidation than 1-(furan-2-yl)propan-1-ol (secondary -OH), which may form ketones upon oxidation .
  • Functional Group Additions: Amino-substituted derivatives (e.g., 2-(aminomethyl)-3-(furan-2-yl)propan-1-ol) exhibit basicity, enabling salt formation and enhanced biological activity .

(b) Physicochemical Properties

  • Solubility : Furan-containing alcohols generally show higher water solubility than phenyl analogues. For instance, 3-(furan-2-yl)propan-1-ol is more soluble than 3-phenylpropan-1-ol due to furan's electronegative oxygen .
  • Boiling/Melting Points : Linear alcohols like 3-(furan-2-yl)propan-1-ol have lower boiling points than branched or aromatic counterparts.

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